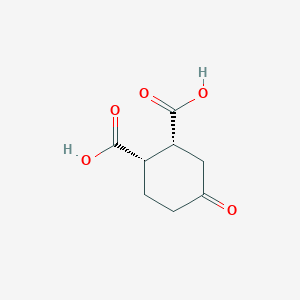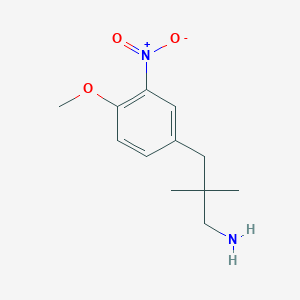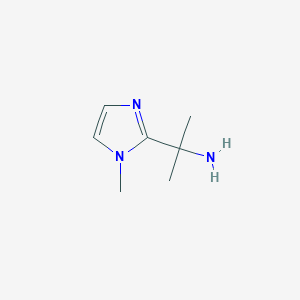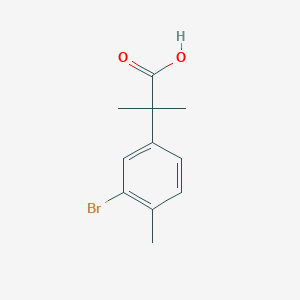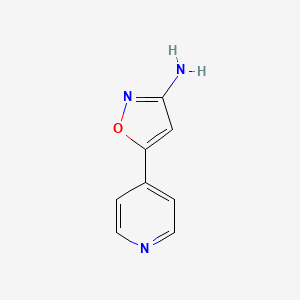
5-(Pyridin-4-yl)isoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-4-yl)isoxazol-3-amine is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . Another method involves the use of aromatic aldehydes and nitroacetic esters to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound often employs catalyst-free and eco-friendly synthetic routes to minimize costs and environmental impact. Microwave-assisted synthesis is particularly favored due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
5-(Pyridin-4-yl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
5-(Pyridin-4-yl)isoxazol-3-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Pyridin-4-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
類似化合物との比較
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom.
3-Aminoisoxazole: A structural isomer of 5-(Pyridin-4-yl)isoxazol-3-amine.
Uniqueness
This compound is unique due to its combined pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications .
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
5-pyridin-4-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-5-7(12-11-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) |
InChIキー |
DWPMUOOEGRCLFP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=NO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


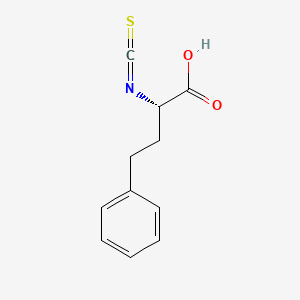
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
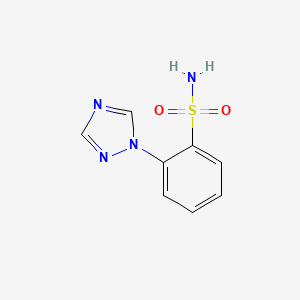
![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
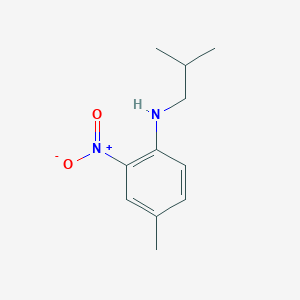
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)
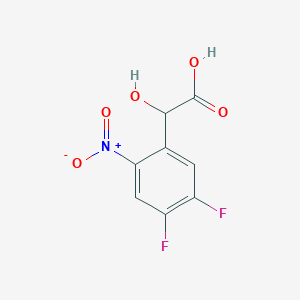
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
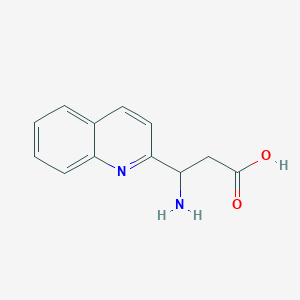
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
